Altemicidin
Overview
Description
Altemicidin is a compound of interest due to its acaricidal and antitumor properties. It was first isolated from the actinomycete strain Streptomyces sioyaensis SA-1758, which was collected from sea mud in Miyagi Prefecture, Japan. The molecular formula of altemicidin has been determined to be C13H20N4O7S, and it has been identified as a monoterpene alkaloid with a unique sulfonamide group. Although it does not exhibit broad antimicrobial activity, it does inhibit Xanthomonas strains and shows significant anti-brine shrimp activity, indicating potential as an insecticidal and acaricidal antibiotic .
Synthesis Analysis
The synthesis of altemicidin has been a subject of interest due to its complex structure and bioactivity. One approach to synthesizing the key intermediate for altemicidin involved starting with a bicyclo[3.3.0] framework, which was obtained through an intramolecular C-H insertion reaction. A Curtius rearrangement was then employed to construct the beta-hydroxyl alpha-disubstituted-alpha-amino acid structure, and the synthesis of vinylogous urea was achieved using hydrolysis of a nitrile intermediate . Another synthetic strategy reported includes a dearomative pyridinium addition and dipolar cycloaddition sequence to install the quaternary amine moiety, followed by a chemoselective molybdenum-mediated double reduction to establish the azaindane nucleus . The total synthesis of altemicidin was achieved by leveraging a pyridine dearomatization/cycloaddition strategy, which led to the development of a concise pathway to the bicyclic azaindane core of altemicidin .
Molecular Structure Analysis
The structure of altemicidin has been elucidated using a combination of spectroscopic methods and X-ray crystallographic analysis. It was determined to be (1R,2S,3aR,7aS)-4-carbamoyl-2-hydroxy-6-methyl-1-(sulfamoylacetamido)-2,3,3a,6,7,7a-hexahydro-6-azaindene-1-carboxylic acid. The relative structure was determined by NMR spectroscopic analysis, which included 1H, 13C, 1H-1H, HMQC, and HMBC spectra .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of altemicidin are complex and require precise control over the functional groups present on the molecule. The synthesis involves a series of chemoselective transformations, including dearomatization, cycloaddition, and reduction reactions. The dearomative pyridinium addition and dipolar cycloaddition sequence were key steps in installing the quaternary amine moiety, while the molybdenum-mediated double reduction was crucial for establishing the azaindane nucleus .
Physical and Chemical Properties Analysis
Altemicidin's physical and chemical properties are indicative of its potential as a bioactive compound. It has been purified using column chromatography techniques, and its molecular formula was determined through elemental analysis, mass spectrometry, and 13C NMR spectroscopy. The presence of a sulfonamide group within its structure contributes to its unique chemical properties and its biological activity, particularly its acaricidal and antitumor effects .
Scientific Research Applications
Altemicidin's Structure and Chemical Properties
Altemicidin, identified as a new acaricidal and antitumor agent, has its structure determined as (1R,2S,3aR,7aS)-4-carbamoyl-2-hydroxy-6-methyl-1-(sulfamoylacetamido)-2,3,3a,6,7,7a-hexahydro-6-azaindene-1-carboxylic acid. This monoterpene alkaloid's structure was elucidated through spectroscopic and X-ray crystallographic analysis of its derivatives (Takahashi et al., 1989). Additional NMR spectroscopic analysis, including various pulse experiments, further clarified its relative structure (Takahashi et al., 1991).
Altemicidin in Synthetic Chemistry
Altemicidin's complex chemical structure has inspired synthetic chemistry studies. A notable approach includes a dearomative pyridinium addition and dipolar cycloaddition sequence to install the quaternary amine moiety, and a molybdenum-mediated double reduction to create the azaindane nucleus (Magnani & Maimone, 2021). Another study achieved the stereoselective synthesis of the key intermediate for altemicidin, utilizing a bicyclo[3.3.0] framework and a Curtius rearrangement (Kan et al., 2008).
Biological Activities and Applications
Altemicidin's biological activities extend to acaricidal and antitumor properties. It was initially identified from Streptomyces sioyaensis and showed activity against Xanthomonas strains (Takahashi et al., 1989). Additionally, altemicidin analogues have been studied as inhibitors of tRNA synthetases, with implications in antibacterial activity (Banwell et al., 2000). Its interaction with cancer drug target proteins has been evaluated using in silico molecular docking studies, indicating potential in cancer therapy (Lankapalli & Kannabiran, 2013).
properties
IUPAC Name |
(4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O7S/c1-17-3-7(11(14)20)6-2-9(18)13(12(21)22,8(6)4-17)16-10(19)5-25(15,23)24/h3,6,8-9,18H,2,4-5H2,1H3,(H2,14,20)(H,16,19)(H,21,22)(H2,15,23,24)/t6-,8+,9-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRFZUPFQKSXPV-VPFIQFBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(CC(C2(C(=O)O)NC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@@H](C[C@@H]([C@]2(C(=O)O)NC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925120 | |
Record name | 6-Hydroxy-7-({[(1-hydroxy-2-sulfamoylethylidene)amino]oxy}carbonyl)-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20925120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Altemicidin | |
CAS RN |
125399-82-8 | |
Record name | (4aR,6S,7R,7aS)-4-(Aminocarbonyl)-7-[[2-(aminosulfonyl)acetyl]amino]-2,4a,5,6,7,7a-hexahydro-6-hydroxy-2-methyl-1H-cyclopenta[c]pyridine-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125399-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Altemicidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125399828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-7-({[(1-hydroxy-2-sulfamoylethylidene)amino]oxy}carbonyl)-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20925120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALTEMICIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39E2X82JVD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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